Aniline-15N
Overview
Description
Synthesis Analysis
Aniline-15N can be synthesized through various chemical reactions. One notable method involves a nitrogen replacement process that directly incorporates the ^15N atom from glycine-15N into anilines. This process relies on a Csp2-N bond cleavage of anilines driven by dearomatization and a Csp3-N bond cleavage of glycine-15N driven by aromatization, facilitating the preparation of a variety of ^15N-labeled aromatic heterocycles (Jiwen He et al., 2021).
Scientific Research Applications
Molecular Weight Determination of Polyaniline : Aniline-15N was utilized in preparing polyaniline samples to determine their molecular weights using gel permeation chromatography and solid-state 15N NMR spectroscopy (Adams, Apperley, & Monkman, 1993).
Oligomer Analysis : Aniline-15N was used to analyze chloroform-soluble products of aniline oxidation in alkaline medium, leading to insights into aniline oligomers' formation mechanism (Kr̆íž, Konyushenko, Trchová, & Stejskal, 2011).
Paramagnetic Relaxation Studies : Studies on paramagnetic relaxation enhancement in aniline-15N in the presence of a nickel(II) complex provided experimental data that challenged conventional models and contributed to new theoretical approaches (Benetis, Kowalewski, Nordenskiöld, & Edlund, 1984).
Chemical Shift Analysis in Anilinium Ions : Aniline-15N helped in understanding substituent effects on nitrogen chemical shifts in anilinium ions, revealing insights into electronic effects and nitrogen lone pair delocalization (Axenrod & Wieder, 1976).
Structural Characterization of Oligoanilinic Nanosheets : Using a mixture of U-13C aniline and 15N-labeled aniline, researchers were able to study the early stages of oxidative polymerization of aniline, leading to the characterization of oligoanilinic nanosheets (Zujovic, Webber, Travas-sejdic, & Brown, 2015).
Spin-Spin Coupling Constant Measurements : Aniline-15N was crucial in measuring nitrogen-carbon spin-spin coupling constants in various aniline derivatives, aiding in understanding the relationship between molecular structure and NMR spectroscopic parameters (Wasylishen, 1976).
Rotational Spectra and Structure Determination : The rotational spectra of 15N-isotopomers of aniline complexes were studied to deduce the structure of these complexes, providing insights into molecular interactions and configurations (Storm, Dreizler, & Consalvo, 1998).
Synthesis of 15N-labeled Heterocycles : Aniline-15N played a crucial role in a nitrogen replacement process for the direct incorporation of the 15N atom into anilines, facilitating the preparation of various 15N-labeled aromatic heterocycles (He, Zhang, He, Guo, & Fan, 2021).
Safety And Hazards
Aniline-15N is classified as Acute Tox. 3 Dermal, Acute Tox. 3 Inhalation, Acute Tox. 3 Oral, Aquatic Acute 1, Aquatic Chronic 1, Carc. 2, Eye Dam. 1, Muta. 2, and Resp. Sens. 1 . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid contact with skin, eyes or clothing, avoid ingestion and inhalation, and avoid dust formation .
Future Directions
properties
IUPAC Name |
(15N)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N/c7-6-4-2-1-3-5-6/h1-5H,7H2/i7+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAYRUJLWNCNPSJ-CDYZYAPPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[15NH2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40456441 | |
Record name | Aniline-15N | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40456441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
94.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Aniline-15N | |
CAS RN |
7022-92-6 | |
Record name | Aniline-15N | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40456441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Aniline-15N | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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